molecular formula C14H12FNO3S B2986782 N-(3-acetylphenyl)-4-fluorobenzenesulfonamide CAS No. 338966-27-1

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide

Cat. No. B2986782
CAS RN: 338966-27-1
M. Wt: 293.31
InChI Key: IONJEKMNAIYFAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” would consist of a benzene ring substituted with an acetyl group at the 3-position and a sulfonamide group at the 4-position. The sulfonamide group would be further substituted with a fluorine atom .


Chemical Reactions Analysis

Sulfonamides, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation reactions .

Scientific Research Applications

Asymmetric Synthesis and Electrophilic Fluorination

Research has demonstrated the use of related compounds in asymmetric synthesis and electrophilic fluorination reactions. For instance, enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamide derivatives highlights the potential of such compounds in creating enantiomerically pure products, crucial for pharmaceutical applications (Wang et al., 2014). This approach underscores the utility of N-(3-acetylphenyl)-4-fluorobenzenesulfonamide derivatives in facilitating selective and efficient fluorination reactions.

Inhibition of Tumor-Associated Enzymes

Compounds structurally related to this compound have been investigated for their inhibitory effects on enzymes like carbonic anhydrase IX, which is associated with tumor growth and metastasis. Halogenated sulfonamide derivatives have shown potent inhibition of this enzyme, suggesting a pathway for developing anticancer therapeutics (Ilies et al., 2003).

Catalysis and Bond Formation

Research into N-fluorobenzenesulfonimide derivatives has revealed their effectiveness as nitrogen sources for C–N bond formation, which is fundamental in the synthesis of many organic compounds. These findings indicate the potential of this compound in facilitating novel synthetic pathways (Li & Zhang, 2014).

Enhancement of Cognitive Functions

A specific derivative, N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, has been studied for its potential to enhance cognitive functions through the augmentation of hippocampal long-term potentiation, indicating possible applications in treating cognitive disorders (Matsuoka, Yamaguchi, & Satoh, 1993).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound have been explored for their corrosion inhibition properties on metals like iron. This research suggests that such compounds can significantly contribute to the development of more durable and corrosion-resistant materials (Kaya et al., 2016).

Mechanism of Action

Target of Action

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitory properties . They have been found to exhibit significant antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound could be the bacterial cells of these strains.

Mode of Action

They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the production of folic acid .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, inhibiting their growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial growth, it exerts its antibacterial effects .

Future Directions

The future research directions for “N-(3-acetylphenyl)-4-fluorobenzenesulfonamide” could involve exploring its potential biological activities, given the known activities of other sulfonamides . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

N-(3-acetylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONJEKMNAIYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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